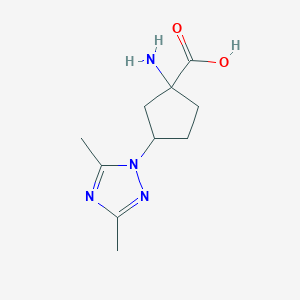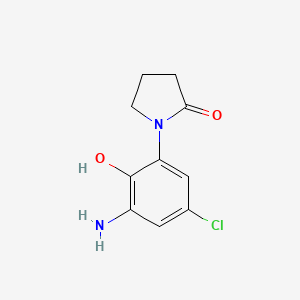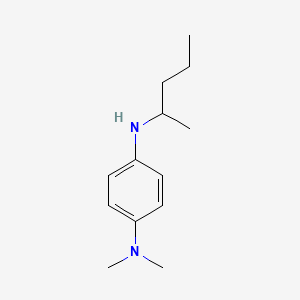
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine: is an organic compound with a complex structure, featuring a benzene ring substituted with dimethyl and pentan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method includes the use of dimethyl sulfate and pentan-2-yl bromide under basic conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine: shares similarities with other substituted benzene diamines, such as n1,n1-Dimethyl-n4-(butan-2-yl)benzene-1,4-diamine and n1,n1-Dimethyl-n4-(hexan-2-yl)benzene-1,4-diamine.
Uniqueness:
- The presence of the pentan-2-yl group in this compound provides unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-1-N-pentan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-5-6-11(2)14-12-7-9-13(10-8-12)15(3)4/h7-11,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
NPQJKDQZWYQRJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



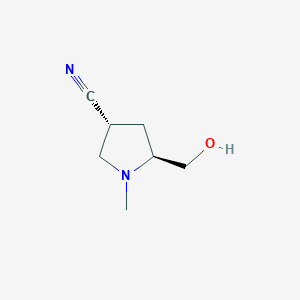
![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
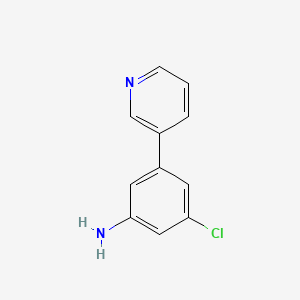
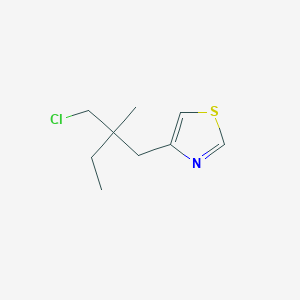
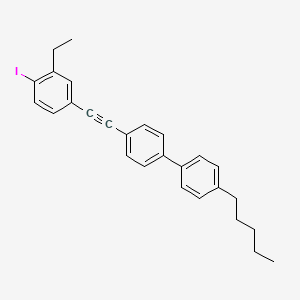
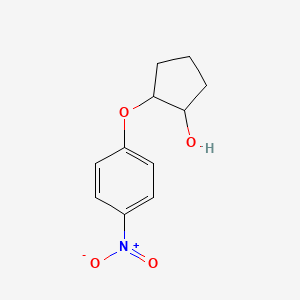
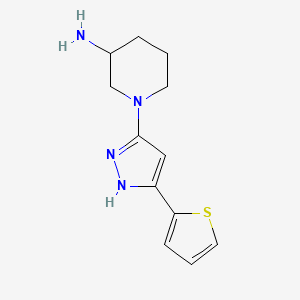
![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)
